7-Bromobicyclo[4.2.0]octa-1,3,5-triene

Polymer Chemistry Radical Polymerization o-Quinodimethane

Strained bicyclic halogenated hydrocarbon combining an aromatic ring with a reactive four-membered cyclobutene ring. The specific electronic and steric profile of bromine dictates reactivity in pericyclic reactions and polymerizations-chloro or iodo analogs are not drop-in replacements. - **Lower cure temps**: Computed ΔGA reduction of 8.2-69% vs unsubstituted BCB for temperature-sensitive electronics. - **Benchmark reagent**: Failed radical polymerization (vs cyano analog, Mn 5000) provides critical mechanistic data. - **Synthon utility**: Convenient entry to benzocyclobutadiene for Zr-mediated naphthalene/isoquinoline synthesis.

Molecular Formula C8H5Br
Molecular Weight 183.04 g/mol
CAS No. 21120-91-2
Cat. No. B021010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromobicyclo[4.2.0]octa-1,3,5-triene
CAS21120-91-2
Synonyms1-BROMOBENZOCYCLOBUTENE; 1-BroMobenzocyclobutene; 7-BroMobicyclo[4.2.0]octa-1,3,5,7-tetraene; 1-BrBCB 1-Bromobenzocyclobutene; 1-Bromobenzocyclobutene 95%
Molecular FormulaC8H5Br
Molecular Weight183.04 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C21)Br
InChIInChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2
InChIKeyAYNXHFRDABNHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Baseline Overview


7-Bromobicyclo[4.2.0]octa-1,3,5-triene (1-Bromobenzocyclobutene) is a strained, bicyclic halogenated hydrocarbon [1]. Its structure combines an aromatic benzene ring fused to a highly reactive, four-membered cyclobutene ring. This unique strained-ring system imparts significant reactivity, making the compound a valuable intermediate in organic synthesis and polymer chemistry [2]. Key physical properties for handling and procurement include a density of 1.45 g/mL at 25 °C (lit.) and a boiling point of 90 °C/10.5 mmHg (lit.) .

Strained-ring intermediate for o-quinodimethane generation and pericyclic chemistry
Polymer chemistry building block with reported density and boiling point for procurement

7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Why Analogs Cannot Substitute


While the benzocyclobutene scaffold is a common motif in advanced materials, substituting 1-position derivatives like 7-Bromobicyclo[4.2.0]octa-1,3,5-triene with other 1-halo or 1-substituted analogs is not a viable one-to-one swap for researchers. The specific electronic and steric properties of the bromine substituent directly dictate the compound's reactivity profile in pericyclic reactions, its viability in specific polymerization methods, and its downstream synthetic utility [1]. The quantitative evidence below demonstrates that seemingly minor structural changes, such as swapping bromine for chlorine or iodine, can result in a complete failure of the intended reaction or a dramatic shift in the required activation energy, underscoring the need for precise compound selection .

Radical Polymerization
Outcome is highly substituent-specific; 1-cyano analog forms polymer while 7-bromo and 1-chloro fail, making direct replacement impossible.
Isomer Identity
4-Bromo isomer shows different density and flash point, complicating material identification and safe handling; cross-check before substitution.

7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Differentiation from Analogs


Radical Polymerization Viability

In a direct head-to-head study on the radical polymerization of o-quinodimethanes generated from benzocyclobutenes bearing electron-withdrawing groups, 1-bromobenzocyclobutene (target compound, 3) failed to yield any polymer under the tested conditions. In contrast, the 1-cyano analog (1) successfully underwent radical polymerization to afford an n-hexane-insoluble polymer with a number-average molecular weight (Mn) of 5000 [1]. The 1-chloro analog (2) also failed to produce a polymer, demonstrating that the outcome is not simply a function of halogen presence but is specific to the substituent's electronic properties [1].

Radical Polymerization
Head-to-head
Target: No polymer formation
1-Cyano: Polymer (Mn 5000)
1-Chloro: No polymer
Supports substituent-specific radical polymerization behavior; rules out 7-bromo for this route.
Direct experimental comparison under identical conditions.
Polymer Chemistry Radical Polymerization o-Quinodimethane

Ring-Opening Activation Energy

A systematic computational study (B3LYP functional) on the ring-opening behavior of benzocyclobutene (BCB) derivatives demonstrated that mono-substitution on the four-membered ring lowers the activation energy barrier (ΔGA) for ring-opening . The study found that mono-substituted BCBs exhibited 8.2%–69% lower ΔGA compared to unsubstituted BCB, attributed to substituent electronic effects . While the specific ΔGA value for the 7-bromo derivative was not isolated, this class-level inference strongly indicates that the presence of a bromine atom at the 1-position (7-position in IUPAC nomenclature) contributes to a significantly reduced thermal energy requirement for generating the reactive o-quinodimethane intermediate compared to the parent BCB.

Ring-Opening ΔGA
Class-level
Mono-substituted BCBs show 8.2–69% lower ΔGA vs. unsubstituted BCB (computational).
Reported class-level reduction; may indicate lower curing temperature for 7-bromo, not directly verified.
Data specific to 7-bromo not isolated; requires experimental validation.
Computational Chemistry Polymer Science Low-Temperature Curing

Physical Properties: 7-Bromo vs. 4-Bromo Isomer

The isomeric 4-bromobenzocyclobutene (CAS 1073-39-8) is a closely related analog often used in polymer synthesis. Key physical property data, compiled from authoritative databases and vendor datasheets, allows for direct, cross-study comparison. The target compound, 7-bromobicyclo[4.2.0]octa-1,3,5-triene, is reported with a density of 1.45 g/mL at 25 °C and a flash point of 96 °C [1]. In contrast, the 4-bromo isomer is reported with a density of 1.47 g/mL at 25 °C and a flash point of 100 °C [2].

Physical Properties
Cross-study
7-Br: Density 1.45 g/mL, Flash Pt 96°C
4-Br: Density 1.47 g/mL, Flash Pt 100°C
Isomer differentiation essential for identity and safe handling; quantifies procurement specifications.
Vendor-reported literature values.
Physical Organic Chemistry Isomer Differentiation Property Databases

Benzocyclobutadiene Synthon Entry

The 7-bromo derivative is specifically identified as a convenient precursor for generating the highly reactive benzocyclobutadiene intermediate. A key methodology paper highlights that 1-bromobenzocyclobutene is readily converted into the Cp2Zr(benzocyclobutadiene) complex, which serves as a versatile building block for coupling with alkynes and nitriles to access diverse polycyclic scaffolds [1]. This established synthetic route is a defined and reproducible pathway that leverages the unique reactivity of the 7-bromo substituent for the elimination reaction.

Synthon Utility
Reported
Converts to Cp2Zr(benzocyclobutadiene) complex; couples with alkynes/nitriles to give polycyclic scaffolds.
Established methodology for accessing complex architectures; peer-reviewed route.
Reproducible synthetic entry per literature.
Organometallic Chemistry Synthetic Methodology Synthon Development

7-Bromobicyclo[4.2.0]octa-1,3,5-triene: Applications


Benzocyclobutadiene Precursor in Organometallic Synthesis

Researchers in organometallic chemistry and complex molecule synthesis can confidently select 7-Bromobicyclo[4.2.0]octa-1,3,5-triene as a preferred synthon. It is specifically cited as a convenient entry point for generating the reactive benzocyclobutadiene intermediate, which can be trapped with zirconocene complexes and subsequently coupled with alkynes or nitriles to synthesize substituted naphthalenes, isoquinolines, and other polycyclic structures [1]. This established methodology provides a clear, reproducible pathway for constructing complex molecular architectures.

Low-Temperature Curing Polymer Formulations

For material scientists developing benzocyclobutene-based polymers for temperature-sensitive applications like flexible electronics or advanced displays, the 7-bromo derivative is a compelling candidate. Computational evidence indicates that mono-substituted BCBs, a class that includes this compound, exhibit an 8.2%–69% lower ring-opening activation energy barrier (ΔGA) compared to unsubstituted BCB [1]. This suggests a significant potential for designing formulations that cure at lower temperatures, thereby reducing thermal stress on sensitive substrates and expanding processing windows.

Substituent Effects in Radical Polymerization

Researchers investigating the fundamentals of o-quinodimethane polymerization should consider 7-Bromobicyclo[4.2.0]octa-1,3,5-triene for comparative studies. A direct experimental comparison demonstrated that it, along with its 1-chloro analog, failed to undergo radical polymerization to form a polymer, in stark contrast to the 1-cyano analog which yielded a polymer with an Mn of 5000 [1]. This well-defined, negative outcome provides a critical benchmark for understanding how electron-withdrawing substituents dictate the polymerization behavior of this important monomer class.

Application
Selection Property
Validation Focus
Benzocyclobutadiene Precursor in Organometallic Synthesis
Synthon versatility
Method reproducibility with organometallic catalysts
Low-Temperature Curing Polymer Formulations
Ring-opening activation energy class
Computational prediction for temperature-sensitive curing
Substituent Effects in Radical Polymerization
Radical polymerization behavior
Comparative benchmark with cyano and chloro analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromobicyclo[4.2.0]octa-1,3,5-triene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.